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Compound of Interest

Compound Name:
Methyl 4-bromopicolinate

hydrobromide

Cat. No.: B1410620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthetic methodology for Methyl 4-bromopicolinate hydrobromide. The information is

intended to support research and development activities where this compound is utilized as a

synthetic intermediate.

Spectroscopic Data
The following sections detail the mass spectrometry, infrared (IR), and nuclear magnetic

resonance (NMR) data for Methyl 4-bromopicolinate. It is important to note that while

experimental data for the free base is available for some techniques, data for the hydrobromide

salt is limited. Therefore, predicted data and characteristic shifts for similar structures are also

discussed.

Mass Spectrometry (MS)
Mass spectrometry of Methyl 4-bromopicolinate typically shows a characteristic isotopic pattern

for bromine (approximately 1:1 ratio of 79Br and 81Br isotopes). The protonated molecule

[M+H]+ is readily observed.
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Ion m/z (calculated) m/z (observed)
Relative
Abundance

[M(79Br)+H]+ 215.96 216 ~100%

[M(81Br)+H]+ 217.96 218 ~98%

Table 1: Mass Spectrometry Data for Methyl 4-bromopicolinate.[1]

Infrared (IR) Spectroscopy
The IR spectrum of Methyl 4-bromopicolinate exhibits characteristic absorption bands

corresponding to its functional groups. For the hydrobromide salt, additional broad absorptions

are expected due to the pyridinium N-H bond.

Functional Group
Wavenumber (cm-1) -
Predicted for Free Base

Wavenumber (cm-1) -
Expected for
Hydrobromide Salt

N-H stretch (pyridinium) - 3200-2500 (broad)

C-H stretch (aromatic) 3100-3000 3100-3000

C-H stretch (methyl) 2950-2850 2950-2850

C=O stretch (ester) ~1725 ~1730

C=N and C=C stretch

(aromatic ring)
1600-1450 1600-1450

C-O stretch (ester) 1300-1100 1300-1100

C-Br stretch 700-500 700-500

Table 2: Characteristic IR Absorption Bands for Methyl 4-bromopicolinate and its Hydrobromide

Salt.

Note: The IR spectrum for Methyl 4-bromopicolinate is available in the PubChem database.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Disclaimer: Experimental NMR data for Methyl 4-bromopicolinate and its hydrobromide salt

were not available in the surveyed literature. The following data is predicted based on

analogous structures and standard chemical shift tables. Actual experimental values may vary.

1H NMR (Predicted)

For the hydrobromide salt, a downfield shift of the aromatic protons is expected due to the

electron-withdrawing effect of the protonated nitrogen. A broad signal for the N-H proton would

also be present.

Proton

Chemical Shift
(δ, ppm) -
Predicted for
Free Base

Multiplicity
Coupling
Constant (J,
Hz)

Chemical Shift
(δ, ppm) -
Predicted for
Hydrobromide
Salt

H6 ~8.6 d ~5.0 ~8.8

H5 ~7.8 dd ~5.0, 1.5 ~8.0

H3 ~8.2 d ~1.5 ~8.4

OCH3 ~3.9 s - ~4.0

N-H - - - 10-12 (broad s)

Table 3: Predicted ¹H NMR Data (in CDCl₃) for Methyl 4-bromopicolinate and its Hydrobromide

Salt.

13C NMR (Predicted)
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Carbon
Chemical Shift (δ, ppm) -
Predicted for Free Base

Chemical Shift (δ, ppm) -
Predicted for
Hydrobromide Salt

C2 (C=O) ~165 ~164

C6 ~150 ~148

C5 ~128 ~130

C4 ~130 ~128

C3 ~140 ~142

OCH3 ~53 ~54

Table 4: Predicted ¹³C NMR Data for Methyl 4-bromopicolinate and its Hydrobromide Salt.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Methyl 4-

bromopicolinate and its subsequent conversion to the hydrobromide salt, along with standard

protocols for spectroscopic analysis.

Synthesis of Methyl 4-bromopicolinate
This procedure is adapted from known literature methods for the synthesis of similar

compounds.[1]

Materials:

4-Bromopyridine hydrochloride

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Water
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Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

Concentrated sulfuric acid (H₂SO₄)

Methyl pyruvate

30% Aqueous hydrogen peroxide (H₂O₂)

Ethyl acetate (EtOAc)

Heptane

Triethylamine

Procedure:

4-Bromopyridine hydrochloride is dissolved in dichloromethane and washed with saturated

aqueous sodium bicarbonate.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the volume

adjusted with DCM.

Water, iron(II) sulfate heptahydrate, and concentrated sulfuric acid are added.

In a separate flask, methyl pyruvate is treated with hydrogen peroxide at -10 °C.

The cooled peroxide mixture is added to the pyridine solution under vigorous stirring,

maintaining the temperature at -10 °C.

After 15 minutes, the reaction is quenched with ice water and extracted with DCM.

The combined organic phases are dried and concentrated under reduced pressure.

The crude product is purified by column chromatography (gradient elution with ethyl acetate

in heptane containing 0.5% triethylamine) to yield Methyl 4-bromopicolinate.

Preparation of Methyl 4-bromopicolinate Hydrobromide
This is a general procedure for the formation of a hydrobromide salt of a pyridine derivative.
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Materials:

Methyl 4-bromopicolinate

Diethyl ether (anhydrous)

Hydrogen bromide (HBr) gas or a solution of HBr in a suitable solvent (e.g., acetic acid)

Procedure:

Dissolve Methyl 4-bromopicolinate in a minimum amount of anhydrous diethyl ether.

Cool the solution in an ice bath.

Slowly bubble anhydrous hydrogen bromide gas through the solution or add a stoichiometric

amount of a concentrated HBr solution dropwise with stirring.

A precipitate of Methyl 4-bromopicolinate hydrobromide will form.

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Analysis Protocols
NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Parameters: Use standard acquisition parameters for ¹H (e.g., 16-32 scans, 30° pulse angle,

1-2 second relaxation delay) and ¹³C (e.g., 1024-4096 scans, broadband proton decoupling).

IR Spectroscopy:

Sample Preparation: For the solid sample, use the Attenuated Total Reflectance (ATR)

technique or prepare a KBr pellet.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1410620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1410620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: Record the spectrum on an FTIR spectrometer.

Parameters: Typically scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Analyze using an Electrospray Ionization (ESI) mass spectrometer.

Parameters: Acquire data in positive ion mode to observe the [M+H]+ ion.

Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
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Caption: Synthetic workflow for Methyl 4-bromopicolinate and its hydrobromide salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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